{[5-(4-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetic acid
CAS No.: 1105192-43-5
Cat. No.: VC2784901
Molecular Formula: C12H12N2O3S
Molecular Weight: 264.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1105192-43-5 |
|---|---|
| Molecular Formula | C12H12N2O3S |
| Molecular Weight | 264.3 g/mol |
| IUPAC Name | 2-[[5-(4-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl]acetic acid |
| Standard InChI | InChI=1S/C12H12N2O3S/c1-17-9-4-2-8(3-5-9)10-6-13-12(14-10)18-7-11(15)16/h2-6H,7H2,1H3,(H,13,14)(H,15,16) |
| Standard InChI Key | AQRDPVNSDIQIEJ-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)C2=CN=C(N2)SCC(=O)O |
| Canonical SMILES | COC1=CC=C(C=C1)C2=CN=C(N2)SCC(=O)O |
Introduction
Synthesis and Preparation
The synthesis of such compounds typically involves multi-step reactions, including the formation of the imidazole ring, attachment of the 4-methoxyphenyl group, and introduction of the sulfanyl-acetic acid moiety. Common methods might involve condensation reactions, nucleophilic substitutions, or metal-catalyzed cross-coupling reactions.
Potential Applications
While specific applications for {[5-(4-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetic acid are not documented, compounds with similar structures have been explored for their biological activities, such as antimicrobial, anticancer, or anti-inflammatory effects. The presence of the imidazole ring and the sulfanyl linkage could confer interesting pharmacological properties.
Comparison with Similar Compounds
Other imidazole derivatives, such as 2-{[1-(4-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetic acid, have been studied for their chemical and biological properties . These compounds often exhibit drug-like characteristics and may serve as starting points for designing new therapeutic agents.
Data Table: Example of Similar Compounds
| Compound | Molecular Formula | Molecular Weight (g/mol) | Potential Applications |
|---|---|---|---|
| [(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]acetic acid | C17H14N2O2S | 310.4 | Biological activity studies |
| {[5-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid | C11H11N3O3S | 265.29 | Potential drug-like properties |
| 2-{[1-(4-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetic acid | C12H12N2O3S | Not specified | Drug design and synthesis |
This table illustrates the diversity of sulfanyl-acetic acid derivatives and their potential applications, though specific data for {[5-(4-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetic acid is not available.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume